N-(4-bromophenyl)-4-iodobenzamide

EGFR Inhibition SAR Medicinal Chemistry

Secure research-grade N-(4-bromophenyl)-4-iodobenzamide (CAS 461393-84-0) for your medicinal chemistry and chemical biology programs. This unique dual-halogen benzamide features para-bromo and para-iodo groups imparting distinct electronic properties, high heavy-atom content for crystallographic phasing, and directional halogen bonding for crystal engineering. Its measurable BRD4 binding affinity (Kd = 1,260 nM) makes it a critical tool for SAR exploration. Avoid generic substitution—chloro or ortho-iodo analogs show divergent target engagement and physicochemical profiles (XLogP3=4.306, TPSA=29.1 Ų). Request a quote now for this high-purity (≥98%) building block.

Molecular Formula C13H9BrINO
Molecular Weight 402.02 g/mol
Cat. No. B14913231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-iodobenzamide
Molecular FormulaC13H9BrINO
Molecular Weight402.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)I
InChIInChI=1S/C13H9BrINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
InChIKeyVUFPJPZKIMMOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-4-iodobenzamide: Procurement-Grade Halogenated Benzamide for Targeted Chemical Biology and SAR Studies


N-(4-Bromophenyl)-4-iodobenzamide (CAS 461393-84-0) is a synthetic halogenated benzamide derivative distinguished by the simultaneous presence of para-bromo and para-iodo substituents on its aromatic rings . This compound is classified under halogenated aromatic amides and is primarily utilized as a versatile building block and probe molecule in medicinal chemistry, chemical biology, and materials science due to its unique dual-halogen substitution pattern, which imparts distinct electronic properties and a heavy atom content beneficial for crystallographic phasing and radiolabeling studies . While lacking a singular, validated therapeutic indication, its value proposition for procurement lies in its structural novelty and potential for SAR exploration and halogen bonding investigations [1].

Critical Procurement Differentiation: Why N-(4-Bromophenyl)-4-iodobenzamide Cannot Be Substituted by Simpler Analogs in Targeted Research


Interchanging N-(4-bromophenyl)-4-iodobenzamide with close structural analogs such as N-(4-chlorophenyl)-4-iodobenzamide or the regioisomeric N-(4-bromophenyl)-2-iodobenzamide is scientifically inadvisable due to quantifiable differences in physicochemical properties and biological target engagement [1]. The unique combination of a 4-iodobenzamide core with a 4-bromophenyl substituent dictates specific lipophilicity (XLogP3 = 4.306) , crystallographic packing forces driven by halogen bonding [2], and distinct binding affinities for protein targets like BRD4 and EGFR when compared to chloro- or ortho-iodo substituted analogs [1]. These differences, outlined in the quantitative evidence below, directly impact experimental outcomes in SAR campaigns, affinity-based probe development, and crystallographic studies, rendering generic substitution a significant source of data variability and failed experiments.

Quantitative Differentiation Guide: Evidence for Prioritizing N-(4-Bromophenyl)-4-iodobenzamide in Procurement


Divergent EGFR Inhibition: N-(4-Bromophenyl)-4-iodobenzamide vs. N-(4-Chlorophenyl) Analog

In a head-to-head comparison within the same study of 2-hydroxy-5-iodobenzamide derivatives, N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide (the hydroxylated analog of the target compound) exhibited an IC50 of 13,700 nM against EGFR, while its direct comparator N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide demonstrated a slightly lower IC50 of 13,000 nM [1]. This 700 nM (5.4%) differential underscores the importance of the para-halogen substituent on the phenyl ring, with bromine conferring marginally reduced potency in this scaffold. For procurement, selecting the bromo-substituted compound provides a distinct SAR data point critical for optimizing inhibitor design.

EGFR Inhibition SAR Medicinal Chemistry Oncology

BRD4 Bromodomain Engagement: Target Compound Demonstrates Measurable Affinity Where Chloro Analog Data is Absent

N-(4-Bromophenyl)-4-iodobenzamide demonstrates a quantifiable binding affinity for the BRD4 bromodomain, with a Kd of 1,260 nM measured in a cellular chemoproteomic assay [1]. In contrast, the binding affinity of the direct chloro-substituted comparator, N-(4-chlorophenyl)-4-iodobenzamide, for BRD4 has not been reported in authoritative databases, suggesting either a lack of measurable affinity or a lack of exploration in this target space. This exclusive data point positions the target compound as a validated, albeit moderate-affinity, probe for BRD4, offering a clear differentiation for researchers focusing on bromodomain inhibition.

BRD4 Bromodomain Epigenetics Chemoproteomics

Computational Physicochemical Profile: XLogP3 and TPSA Define a Unique Chemical Space Relative to Common Analogs

Computationally predicted properties reveal a distinct physicochemical profile for N-(4-bromophenyl)-4-iodobenzamide. The target compound has an XLogP3 of 4.306 and a Topological Polar Surface Area (TPSA) of 29.1 Ų . In comparison, the regioisomer N-(4-bromophenyl)-2-iodobenzamide has a lower XLogP3 of 3.5 . This difference of 0.8 log units signifies a >6-fold difference in octanol-water partition coefficient, which has profound implications for passive membrane permeability, nonspecific protein binding, and compound handling in cellular assays. This quantitative divergence supports the selection of the 4-iodo regioisomer for studies requiring distinct lipophilicity or where the 2-iodo analog's lower logP is undesirable.

Lipophilicity ADME Drug-likeness Computational Chemistry

Halogen Bonding Propensity: Iodine as a Superior Synthon for Crystal Engineering vs. Chlorine

Class-level evidence from systematic crystallographic studies on halogen-substituted benzamides indicates that iodine atoms serve as significantly stronger halogen bond donors compared to chlorine [1]. In a study of isostructural N-benzoyl-N-phenylbenzamides, compounds with iodine substituents exhibited more robust and predictable intermolecular I···O=C interactions that govern crystal packing, whereas chlorine-containing analogs showed weaker, less directional interactions that led to structural polymorphism and packing instability [1]. Specifically, 2D fingerprint plot analysis revealed that halogen bonding interactions are more dominant and structure-defining in iodo-substituted compounds compared to their chloro-substituted counterparts [2]. This class-level inference supports the selection of N-(4-bromophenyl)-4-iodobenzamide for solid-state applications where predictable, strong halogen bonding is required.

Crystal Engineering Halogen Bonding Supramolecular Chemistry Solid-State

High-Impact Application Scenarios for N-(4-Bromophenyl)-4-iodobenzamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for EGFR and BRD4 Inhibitor Optimization

Given its measurable binding affinity for BRD4 (Kd = 1,260 nM) [1] and the established SAR for EGFR inhibition in its hydroxylated analog (IC50 = 13,700 nM vs. 13,000 nM for chloro analog) [2], N-(4-bromophenyl)-4-iodobenzamide serves as a critical tool compound for mapping the contribution of the para-bromophenyl substituent to target engagement. Medicinal chemistry teams can use this compound to establish baseline activity for the scaffold and systematically explore derivatives with improved potency and selectivity profiles.

Crystal Engineering and Solid-State Chemistry: Designing Halogen-Bonded Co-crystals and Materials

The presence of a strong halogen bond donor (iodine) in the target compound, contrasted with the weaker donors in chloro analogs, makes it a superior building block for crystal engineering [1]. Researchers can leverage the predictable and directional I···O=C interactions to design novel co-crystals, porous materials, or to achieve desired solid-state properties such as improved stability, solubility, or mechanical behavior [2]. This application is directly supported by class-level crystallographic evidence.

Chemical Biology Probe Development for Target Deconvolution and Cellular Imaging

The unique physicochemical profile of N-(4-bromophenyl)-4-iodobenzamide (XLogP3 = 4.306, TPSA = 29.1 Ų) [1] positions it as a valuable starting point for developing affinity-based probes. Its moderate lipophilicity and low polar surface area favor passive membrane permeability, while its dual-halogen substitution offers orthogonal handles for derivatization (e.g., Suzuki coupling at the iodo position) [2] and potential for radiolabeling. This makes it suitable for creating activity-based probes (ABPs) or fluorescent tracers for cellular target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.